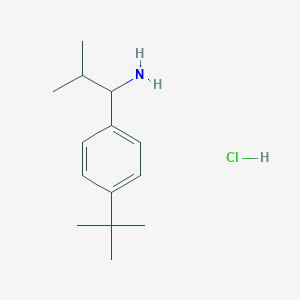

1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine structure. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-tert-butylbenzaldehyde.

Reductive Amination: The aldehyde group of 4-tert-butylbenzaldehyde is subjected to reductive amination with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts alkylation or acylation.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups onto the phenyl ring.

Applications De Recherche Scientifique

Scientific Research Applications

1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride has several significant applications:

Chemistry

- Building Block in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties .

Biology

- Biological Activity Investigation : Research indicates that this compound may interact with various biological targets, including receptors and enzymes. It has been studied for its potential role as a ligand in receptor studies .

Medicine

- Therapeutic Potential : The compound is explored for its potential use in drug synthesis and development. Its unique structure allows it to modulate biological activities that may be beneficial in treating various conditions .

Industry

- Production of Specialty Chemicals : It is utilized in creating specialty chemicals and materials, demonstrating versatility in industrial applications .

Case Studies

Several studies have highlighted the compound's biological activities:

- Neurological Effects : A study demonstrated that this compound could enhance dopamine release in neuronal cultures, suggesting its potential therapeutic application in neurodegenerative diseases .

- Cardiovascular Research : In vitro experiments revealed that the compound could relax vascular smooth muscle cells, indicating possible therapeutic roles in managing hypertension .

- Ion Channel Interaction : Research indicated that it acts as a potentiator of cystic fibrosis transmembrane conductance regulator (CFTR) function, enhancing chloride ion transport in epithelial cells. This finding is particularly relevant for developing treatments for cystic fibrosis .

Mécanisme D'action

The mechanism of action of 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine

- 4-Tert-butylphenylamine

- 2-Methylpropan-1-amine

Uniqueness: 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of both the tert-butyl group and the methylpropan-1-amine structure. This combination imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules.

Activité Biologique

1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride, also known as a substituted amine, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a tert-butyl group attached to a phenyl ring and a propan-1-amine moiety, which contributes to its steric and electronic properties. These characteristics influence its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways.

- Receptor Modulation : It acts as a ligand for certain receptors, modulating their activity and affecting cellular signaling processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurological Effects : Preliminary studies suggest potential applications in treating neurological disorders by modulating neurotransmitter levels. This may be relevant for conditions such as Parkinson's disease.

- Cardiovascular Implications : There is evidence that the compound can influence cardiovascular functions, particularly through effects on vascular smooth muscle cells.

- Ion Channel Modulation : Studies highlight its role in modulating ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR), which is critical for ion transport in epithelial cells.

Therapeutic Potential

The therapeutic implications of this compound are significant:

| Condition | Potential Role |

|---|---|

| Neurological Disorders | Modulation of neurotransmitter levels |

| Cardiovascular Health | Influence on vascular smooth muscle cells |

| Cystic Fibrosis | Modulation of CFTR ion channels |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Neurological Effects : A study demonstrated that this compound could enhance dopamine release in neuronal cultures, suggesting its potential use in neurodegenerative disease therapies.

- Cardiovascular Research : In vitro experiments showed that the compound could relax vascular smooth muscle cells, indicating a possible therapeutic role in managing hypertension.

- Ion Channel Interaction : Research indicated that the compound acts as a potentiator of CFTR function, enhancing chloride ion transport in epithelial cells. This finding is particularly relevant for developing treatments for cystic fibrosis.

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N.ClH/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5;/h6-10,13H,15H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXDYHSWZWEVQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.